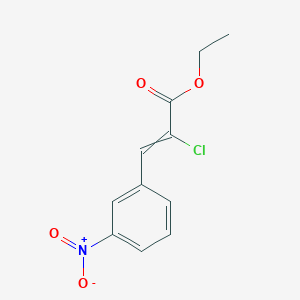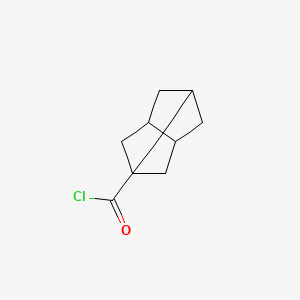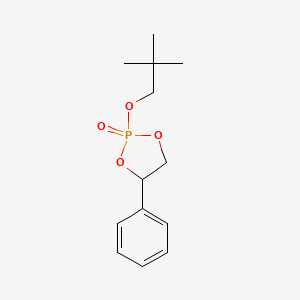
2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of a suitable phenyl-substituted phosphorochloridate with 2,2-dimethylpropanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:
Phosphorochloridate+2,2-Dimethylpropanol→2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda 5 -dioxaphospholan-2-one
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that facilitate the reaction while minimizing side reactions is also common.
化学反応の分析
Types of Reactions
2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in the dioxaphospholane ring can be oxidized to form phosphine oxides.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoric acid derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Phosphoric acid derivatives.
科学的研究の応用
2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including as a precursor for drug development.
作用機序
The mechanism of action of 2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets. The dioxaphospholane ring can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects.
類似化合物との比較
Similar Compounds
- 2-(2,2-Dimethylpropoxy)-4-methyl-1,3,2lambda~5~-dioxaphospholan-2-one
- 2-(2,2-Dimethylpropoxy)-4-ethyl-1,3,2lambda~5~-dioxaphospholan-2-one
- 2-(2,2-Dimethylpropoxy)-4-isopropyl-1,3,2lambda~5~-dioxaphospholan-2-one
Uniqueness
2-(2,2-Dimethylpropoxy)-4-phenyl-1,3,2lambda~5~-dioxaphospholan-2-one is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and materials science.
特性
CAS番号 |
185056-84-2 |
|---|---|
分子式 |
C13H19O4P |
分子量 |
270.26 g/mol |
IUPAC名 |
2-(2,2-dimethylpropoxy)-4-phenyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C13H19O4P/c1-13(2,3)10-16-18(14)15-9-12(17-18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
InChIキー |
NAASRDMJJJPORH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)COP1(=O)OCC(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



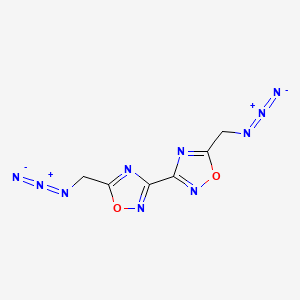
![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)

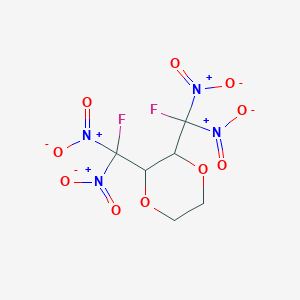


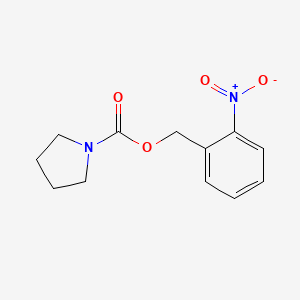
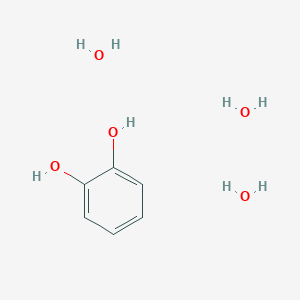
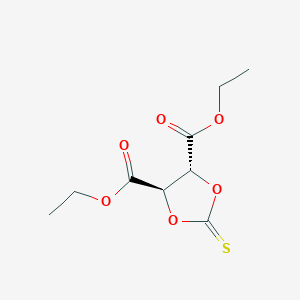
![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)

